N-(3,4-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a pyridin-3-yl moiety. The triazole ring is linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 3,4-dichlorophenyl aromatic ring. The furan and pyridine substituents contribute to π-π stacking and hydrogen-bonding interactions, critical for pharmacological activity .
Properties
Molecular Formula |
C20H15Cl2N5O2S |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15Cl2N5O2S/c21-16-6-5-14(9-17(16)22)24-18(28)12-30-20-26-25-19(13-3-1-7-23-10-13)27(20)11-15-4-2-8-29-15/h1-10H,11-12H2,(H,24,28) |
InChI Key |
GAYXOYHENKOCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features are summarized below:
Key Observations:
- Triazole Substituents: The furan-2-ylmethyl and pyridin-3-yl groups in the target compound introduce steric bulk and heteroaromatic diversity, which could improve target selectivity compared to simpler substituents like 4-methylphenyl () or amino groups () .
- Anti-Exudative Activity: Derivatives with 4-amino-5-(furan-2-yl)-triazole cores () exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg, suggesting that the target compound’s furan and pyridine groups may further optimize this activity .
Pharmacological Activity
- Anti-Inflammatory Potential: The dichlorophenyl group is associated with enhanced anti-exudative effects in rat models, likely due to reduced edema and inflammatory mediator release. Substitution at the triazole’s 4th position with bulky groups (e.g., furan-2-ylmethyl) may prolong half-life by resisting metabolic degradation .
- Enzyme Inhibition: In silico studies () show that triazole derivatives with hydroxyphenyl substituents (e.g., AM31) inhibit HIV-1 reverse transcriptase at nanomolar levels.
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